crystal structure of bis(diphenylphosphino)ethane gold(I) chloride
crystal structure of bis(diphenylphosphino)ethane gold(I) chloride
An In-depth Technical Guide on the Crystal Structure of Bis(diphenylphosphino)ethane Gold(I) Chloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystal structure, and catalytic application of the dinuclear gold(I) complex, [μ-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)], commonly referred to as bis(diphenylphosphino)ethane gold(I) chloride with the formula [(AuCl)₂(μ-dppe)]. This document details the experimental protocol for its preparation and presents a summary of its crystallographic data. Furthermore, a proposed catalytic cycle for its application in the synthesis of disubstituted furans is illustrated. This guide is intended to be a valuable resource for researchers in the fields of inorganic chemistry, materials science, and catalysis.
Introduction
Gold(I) phosphine complexes are a class of compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Among these, complexes featuring the bidentate ligand 1,2-bis(diphenylphosphino)ethane (dppe) are of particular importance due to the stability conferred by the chelating phosphine. This guide focuses on the dinuclear complex [(AuCl)₂(μ-dppe)], where the dppe ligand bridges two gold(I) chloride units.
Crystal Structure and Crystallographic Data
The solid-state structure of [(AuCl)₂(μ-dppe)] has been determined by single-crystal X-ray diffraction. The compound crystallizes in a dimeric form where the dppe ligand bridges two AuCl moieties. The coordination geometry around each gold atom is nearly linear, defined by the phosphorus and chlorine atoms. A noteworthy feature of the crystal structure is the presence of a weak intermolecular gold-gold interaction, known as an aurophilic interaction, between pairs of molecules.
Table 1: Crystallographic Data for [(AuCl)₂(μ-dppe)]
| Parameter | Value |
| Chemical Formula | C₂₆H₂₄Au₂Cl₂P₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 12.815(2) Å |
| b | 11.160(2) Å |
| c | 19.054(4) Å |
| α | 90° |
| β | 109.33(1)° |
| γ | 90° |
| Selected Bond Lengths | |
| Mean Au-P | 2.239 Å |
| Mean Au-Cl | 2.315 Å |
| Intermolecular Distance | |
| Au···Au | 3.189 Å |
Experimental Protocols
Synthesis of [μ-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)] [(AuCl)₂(μ-dppe)]
This protocol is adapted from established methods for the synthesis of similar dinuclear gold(I) phosphine complexes.
Materials:
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Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl]
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1,2-Bis(diphenylphosphino)ethane (dppe)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether (Et₂O)
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Argon or Nitrogen gas supply
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Standard Schlenk line equipment
Procedure:
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In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in dichloromethane (CH₂Cl₂).
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In a separate Schlenk flask, dissolve chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] (2 molar equivalents) in dichloromethane.
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Slowly add the solution of (Me₂S)AuCl to the dppe solution at room temperature with continuous stirring.
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Allow the reaction mixture to stir at room temperature for 2-4 hours.
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Reduce the volume of the solvent in vacuo until a precipitate begins to form.
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Add diethyl ether to the concentrated solution to induce further precipitation of the product.
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Isolate the white to pale yellow solid product by filtration.
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Wash the product with diethyl ether and dry under vacuum.
Visualization of Experimental Workflow and Catalytic Application
Experimental Workflow for the Synthesis of [(AuCl)₂(μ-dppe)]
The following diagram illustrates the key steps in the synthesis of the title compound.
Caption: Experimental workflow for the synthesis of [(AuCl)₂(μ-dppe)].
Proposed Catalytic Cycle for Furan Synthesis
The complex [(AuCl)₂(μ-dppe)] has been shown to be an effective catalyst for the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. The following diagram outlines a plausible catalytic cycle for this transformation.
Caption: Proposed catalytic cycle for furan synthesis using [(AuCl)₂(μ-dppe)].
Conclusion
This technical guide has provided a detailed overview of the dinuclear gold(I) complex, [(AuCl)₂(μ-dppe)]. The crystallographic data highlights its key structural features, and the provided experimental protocol offers a clear method for its synthesis. The visualization of its catalytic role in furan synthesis underscores its potential utility in organic transformations. It is anticipated that this guide will serve as a valuable reference for researchers working with gold-based compounds and their applications.
